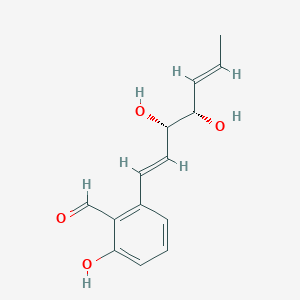
procyanidin B1 3-O-gallate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procyanidin B1 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of procyanidin B1. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B1.
Applications De Recherche Scientifique
Neuroprotective Effects
- Procyanidin B1 3-O-gallate demonstrated neuroprotective effects in vitro on a rat pheochromocytoma cell line and in vivo in zebrafish larvae, suggesting a positive correlation between the neuroprotective effect of procyanidins and their degree of polymerization (Chen et al., 2022).
Antioxidant and Antitumor Activities
- The compound has shown antioxidant and DNA polymerase inhibitory activities, with the presence of a galloyl group being significant for these effects (Saito et al., 2005).
- In another study, procyanidin B1 acetylated analogs, including procyanidin B1 3-O-gallate, inhibited the proliferation of HeLa S3 cells, a type of cancer cell (Okamoto et al., 2014).
Inhibition of Prostate Carcinoma Cells
- Procyanidin B1 3-O-gallate exhibited significant anti-cancer activity against androgen-dependent human prostate carcinoma LNCaP cells, indicating its potential in cancer therapy (Chou et al., 2010).
Influence on T Cell Functions
- Procyanidin B1 3-O-gallate impacted T cell functions by inhibiting the production of certain proinflammatory cytokines and regulating transcription factors (Tanaka et al., 2017).
Protective Effect in Parkinson’s Disease Model
- This compound had a protective effect on a rat pheochromocytoma cell line and in a zebrafish Parkinson’s disease model, suggesting its potential therapeutic application in neurodegenerative diseases (Chen et al., 2022).
Propriétés
Nom du produit |
procyanidin B1 3-O-gallate |
|---|---|
Formule moléculaire |
C37H30O16 |
Poids moléculaire |
730.6 g/mol |
Nom IUPAC |
[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33+,34+,36+/m0/s1 |
Clé InChI |
BXWABJPTCUDBMM-NNJCKQBNSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
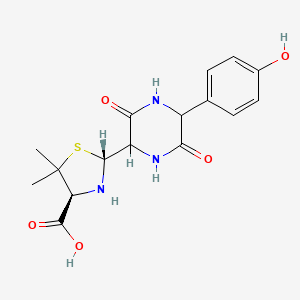

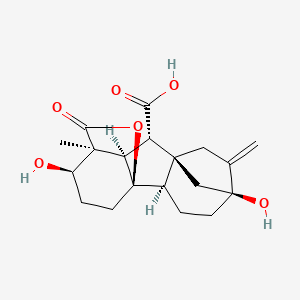

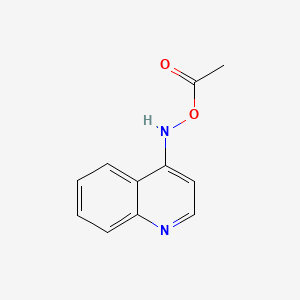
![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)
![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)

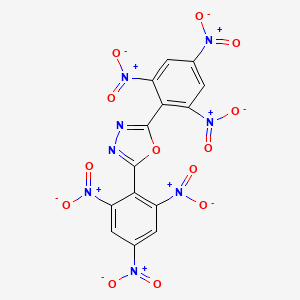
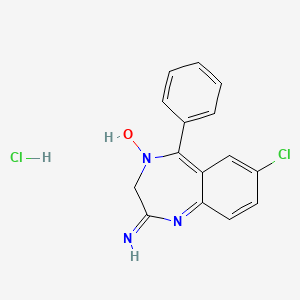
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)
